6-Ethynyl-N-methylquinolin-2-amine
Overview
Description
6-Ethynyl-N-methylquinolin-2-amine is a chemical compound with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol It is characterized by the presence of an ethynyl group at the 6th position and a methyl group at the nitrogen atom of the quinoline ring
Mechanism of Action
Target of Action
Quinoline amines, a class of compounds to which 6-ethynyl-n-methylquinolin-2-amine belongs, have been studied for their anticancer properties . They are known to interact with various targets involved in cancer cell proliferation and survival .
Mode of Action
It is known that quinoline amines can interact with their targets, leading to changes in cellular processes . These interactions can inhibit the activity of the targets, thereby affecting the survival and proliferation of cancer cells .
Biochemical Pathways
Quinoline amines are known to affect multiple pathways involved in cancer cell survival and proliferation . The downstream effects of these interactions can lead to the inhibition of cancer cell growth .
Result of Action
Quinoline amines are known to have anticancer properties, suggesting that they can inhibit cancer cell growth .
Biochemical Analysis
Biochemical Properties
It is known that quinoline, a pharmacophoric moiety present in this compound, plays a significant role in various biochemical reactions
Cellular Effects
Compounds with a similar structure have been shown to have significant effects on non-small cell lung cancer cell lines
Molecular Mechanism
It is known that compounds with a similar structure can inhibit the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 6-Ethynyl-N-methylquinolin-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-N-methylquinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Scientific Research Applications
6-Ethynyl-N-methylquinolin-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Ethynylquinolin-2-amine: Lacks the N-methyl group, which may affect its binding affinity and biological activity.
N-Methylquinolin-2-amine: Lacks the ethynyl group, which may reduce its ability to participate in π-π interactions.
6-Methylquinolin-2-amine: Substitutes the ethynyl group with a methyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
6-Ethynyl-N-methylquinolin-2-amine is unique due to the presence of both the ethynyl and N-methyl groups, which confer specific chemical and biological properties. The ethynyl group enhances its ability to participate in π-π interactions, while the N-methyl group can modulate its binding affinity to molecular targets.
Properties
IUPAC Name |
6-ethynyl-N-methylquinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-9-4-6-11-10(8-9)5-7-12(13-2)14-11/h1,4-8H,2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTPYROHUBVINY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=C1)C=C(C=C2)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292026 | |
Record name | 2-Quinolinamine, 6-ethynyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956354-68-9 | |
Record name | 2-Quinolinamine, 6-ethynyl-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956354-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Quinolinamine, 6-ethynyl-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401292026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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